molecular formula C31H33F3N2O6S B12413260 N-Hydroxy Tipranavir-d5

N-Hydroxy Tipranavir-d5

Cat. No.: B12413260
M. Wt: 623.7 g/mol
InChI Key: YEVFABAGWJZFRK-LFWCKQPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy Tipranavir-d5 is a labeled analogue of N-Hydroxy Tipranavir, which is a potential metabolite of Tipranavir. It is primarily used in proteomics research and has a molecular formula of C31H28D5F3N2O6S and a molecular weight of 623.69 .

Preparation Methods

The synthesis of N-Hydroxy Tipranavir-d5 involves the incorporation of deuterium atoms into the molecular structure of N-Hydroxy Tipranavir. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is typically produced in specialized laboratories equipped to handle stable isotopes and complex organic synthesis .

Chemical Reactions Analysis

N-Hydroxy Tipranavir-d5, like its parent compound Tipranavir, can undergo various chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Hydroxy Tipranavir-d5 is used extensively in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

N-Hydroxy Tipranavir-d5, like Tipranavir, is a non-peptidic protease inhibitor. It inhibits the processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions. This inhibition is achieved by binding to the active site of the protease enzyme, thereby blocking its activity .

Comparison with Similar Compounds

N-Hydroxy Tipranavir-d5 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:

These compounds share similar structures and functions but differ in their specific applications and labeling.

Properties

Molecular Formula

C31H33F3N2O6S

Molecular Weight

623.7 g/mol

IUPAC Name

N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D

InChI Key

YEVFABAGWJZFRK-LFWCKQPTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H]

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4

Origin of Product

United States

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